
Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and an oxalate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate typically involves the esterification of isoindoline-2-carboxylic acid with tert-butyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting tert-butyl ester is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate may involve large-scale esterification and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-hydroxyisoindoline-2-carboxylate
- Tert-butyl 5-aminoisoindoline-2-carboxylate
- Tert-butyl 1,3-dihydroisoindole-2-carboxylate
Uniqueness
Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H36N4O8-2 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate |
InChI |
InChI=1S/2C13H18N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h2*4-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
Clave InChI |
FRQMHMDMEUPZLX-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


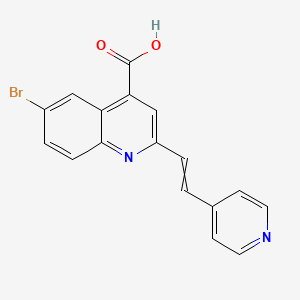
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
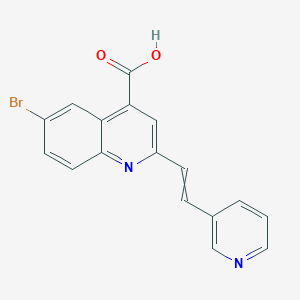

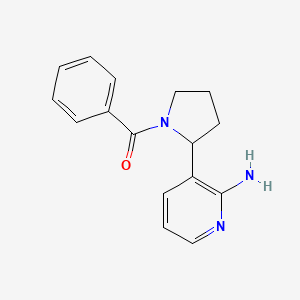
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
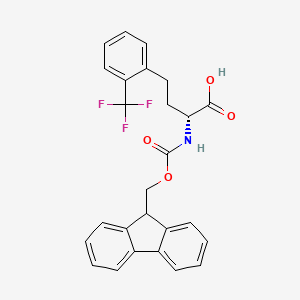
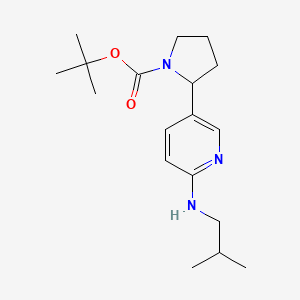
![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
